Linperlisib

概要

説明

リンペルリシブは、新規経口投与可能な、ホスファチジルイノシトール3キナーゼ(PI3K)のデルタアイソフォームの選択的阻害剤です。 リンペルリシブは、特に再発性または難治性の末梢T細胞リンパ腫および濾胞性リンパ腫の治療において、抗腫瘍活性を示す可能性があります 。 リンペルリシブは、細胞の増殖、生存、および遊走に不可欠なPI3K/AKTシグナル伝達経路を阻害することによって作用します .

製法

リンペルリシブの合成経路および反応条件は、公開されている文献には詳しく記載されていません。 リンペルリシブは、疾患の進行または許容できない毒性が発生するまで、28日サイクルで1日80mgの経口投与されることが知られています 。リンペルリシブの工業的生産方法には、化学合成、精製、および経口投与形態への製剤を含む、標準的な製薬製造プロセスが含まれる可能性があります。

準備方法

The synthetic routes and reaction conditions for linperlisib are not extensively detailed in publicly available literature. it is known that this compound is administered orally at a dose of 80 mg daily in a 28-day cycle until disease progression or intolerable toxicity occurs . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into oral dosage forms.

化学反応の分析

リンペルリシブは、主にPI3Kδ酵素との相互作用を含む、さまざまな化学反応を受けます。 この化合物はPI3Kδに選択的に結合して阻害し、PI3K/AKTシグナル伝達経路の活性化を防ぎます 。 この阻害は、悪性B細胞白血病およびリンパ腫細胞の増殖、遊走、および生存を低下させます 。これらの反応で使用される一般的な試薬および条件は、体内の生化学的環境に特有であり、形成される主要な生成物は、阻害されたPI3Kδ酵素と、細胞シグナル伝達経路への下流効果です。

科学研究への応用

リンペルリシブは、さまざまなタイプのリンパ腫、特に再発性または難治性の末梢T細胞リンパ腫および濾胞性リンパ腫の治療における可能性について、広く研究されてきました 。 リンペルリシブは、少なくとも2つの全身療法を事前に受けている患者において、臨床的に有望な活性と許容できる耐容性を示しています 。 リンペルリシブのPI3Kを発現するヒト腫瘍細胞の増殖を阻害する能力は、in vitroおよびin vivoの両方で研究によって示されています 。 さらに、リンペルリシブは、再発性または難治性のびまん性大細胞型B細胞リンパ腫の治療において、ゲムシタビンおよびオキサリプラチンなどの併用療法で有望であることが示されています .

科学的研究の応用

Linperlisib has been extensively studied for its potential in treating various types of lymphomas, particularly relapsed and/or refractory peripheral T-cell lymphoma and follicular lymphoma . It has demonstrated compelling clinical activity and manageable tolerability in patients who have received at least two prior systemic therapies . This compound’s ability to inhibit the growth of PI3K-expressing human tumor cells has been evidenced by both in vitro and in vivo studies . Additionally, this compound has shown promise in combination therapies, such as with gemcitabine and oxaliplatin, for treating relapsed or refractory diffuse large B-cell lymphoma .

作用機序

リンペルリシブは、ホスファチジルイノシトール3キナーゼ(PI3K)のデルタアイソフォームを選択的に阻害することによって効果を発揮します。 この阻害は、細胞の増殖、生存、および遊走に不可欠なPI3K/AKTシグナル伝達経路の活性化を阻止します 。 この経路の活性化を防ぐことにより、リンペルリシブは、悪性B細胞白血病およびリンパ腫細胞の増殖、遊走、および生存を低下させます 。 関与する分子標的および経路には、PI3Kδ酵素とその下流のシグナル伝達成分が含まれます .

類似化合物との比較

リンペルリシブは、PI3Kのデルタアイソフォームに対する高い選択性により、PI3K阻害剤の中でユニークです。 イデラリシブ、デュベリシブ、ウムブラリシブなどの他のPI3K阻害剤と比較して、リンペルリシブは、PI3KγよりもPI3Kδに対して高い選択性を有しています 。 この選択性は、リンペルリシブの安全性のプロファイルが良好であること、および他のPI3K阻害剤で観察される重度の消化器系および肝臓毒性の発生率が低いことに貢献する可能性があります 。 類似の化合物には、イデラリシブ、デュベリシブ、ウムブラリシブなどがあり、これらもPI3K経路を標的とするが、選択性と関連する毒性は異なります .

生物活性

Linperlisib is an orally active, selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, primarily investigated for its therapeutic potential in hematologic malignancies, particularly relapsed or refractory follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL). This article explores the biological activity of this compound, focusing on its efficacy, safety profile, and underlying mechanisms of action based on recent clinical trials and studies.

This compound targets the PI3Kδ pathway, which plays a critical role in the proliferation, survival, and migration of B- and T-cell malignancies. By inhibiting this pathway, this compound reduces the survival of malignant cells within the tumor microenvironment. The inhibition of PI3Kδ has been shown to disrupt signaling pathways that are often dysregulated in various hematologic cancers, thus leading to decreased tumor growth and improved clinical outcomes in treated patients .

Follicular Lymphoma (FL)

In a pivotal phase II trial involving patients with relapsed or refractory FL who had received at least two prior systemic therapies, this compound demonstrated significant clinical activity. The study reported an objective response rate (ORR) of 61.5% , with a complete response (CR) rate of 30.8% and a partial response (PR) rate of 30.8% . The median duration of response (DOR) was 12.3 months , with a median progression-free survival (PFS) of 13.4 months .

| Outcome Measure | Value |

|---|---|

| Objective Response Rate (ORR) | 61.5% |

| Complete Response Rate (CRR) | 30.8% |

| Partial Response Rate (PRR) | 30.8% |

| Median Duration of Response | 12.3 months |

| Median Progression-Free Survival | 13.4 months |

Peripheral T-Cell Lymphoma (PTCL)

In another study focusing on PTCL, this compound was administered to patients who had limited treatment options due to the aggressive nature of their disease. This trial reported an ORR of 48% , with a CR rate of 30% and a stable disease rate of 20% . The median PFS was recorded at 5.5 months , while the median overall survival (OS) was approximately 14.2 months .

| Outcome Measure | Value |

|---|---|

| Objective Response Rate (ORR) | 48% |

| Complete Response Rate (CRR) | 30% |

| Stable Disease Rate | 20% |

| Median Progression-Free Survival | 5.5 months |

| Median Overall Survival | 14.2 months |

Safety Profile

This compound's safety profile has been characterized by manageable toxicities compared to other PI3K inhibitors. In clinical trials, treatment-related adverse events (TRAEs) occurred in up to 95.9% of patients, with the most common being:

- Neutropenia: 59%

- Leukopenia: 47%

- Thrombocytopenia: 32%

- Anemia: 24%

- Elevated liver enzymes: ALT (23%), AST (20%)

- Pneumonia: 20%

Serious adverse events were relatively low, with pneumonia being the most frequent at 11% . Notably, this compound exhibited a lower incidence of severe gastrointestinal and liver toxicities compared to other agents in its class.

Case Studies

Several case studies have highlighted the effectiveness of this compound in individual patients with challenging relapsed or refractory lymphomas:

- Case Study A: A patient with r/r FL achieved a complete response after six months on this compound therapy, demonstrating sustained remission for over one year.

- Case Study B: In a patient with r/r PTCL exhibiting multiple comorbidities, this compound was well-tolerated, resulting in significant tumor reduction without severe adverse effects.

特性

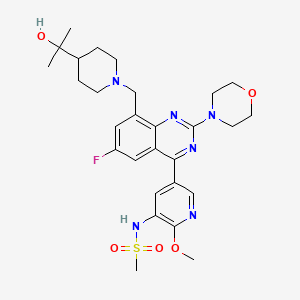

IUPAC Name |

N-[5-[6-fluoro-8-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-2-morpholin-4-ylquinazolin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWKNQGHVMMAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702816-75-8 | |

| Record name | pi3Kdelta-IN-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702816758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linperlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINPERLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HYK3CV9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。